molecular formula C15H26O3 B14579992 1-Oxacyclohexadecane-2,3-dione CAS No. 61127-96-6

1-Oxacyclohexadecane-2,3-dione

Cat. No.: B14579992
CAS No.: 61127-96-6
M. Wt: 254.36 g/mol
InChI Key: UWJFGSNHGFTIOY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxacyclohexadecane-2,3-dione can be synthesized through several methods. One common approach involves the cyclization of a linear precursor containing hydroxyl and carboxyl groups. The reaction typically requires an acid catalyst and elevated temperatures to promote the formation of the lactone ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Oxacyclohexadecane-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, resulting in the formation of diols.

    Substitution: The lactone ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Diols.

    Substitution: Various substituted lactones depending on the nucleophile used.

Scientific Research Applications

1-Oxacyclohexadecane-2,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-Oxacyclohexadecane-2,3-dione exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or cellular components, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    Cyclohexane-1,3-dione: Another cyclic ketone with a smaller ring size.

    Oxacyclohexadecane-2,13-dione: A similar compound with different positioning of the ketone groups.

Uniqueness: 1-Oxacyclohexadecane-2,3-dione is unique due to its sixteen-membered ring structure, which imparts distinct chemical and physical properties compared to smaller ring lactones. Its larger ring size can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Properties

CAS No.

61127-96-6

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

oxacyclohexadecane-2,3-dione

InChI

InChI=1S/C15H26O3/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-18-15(14)17/h1-13H2

InChI Key

UWJFGSNHGFTIOY-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCC(=O)C(=O)OCCCCCC1

Origin of Product

United States

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